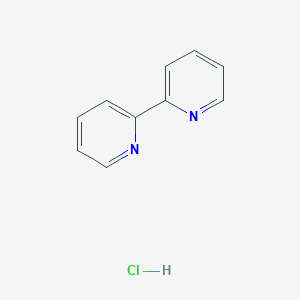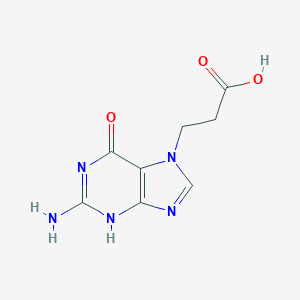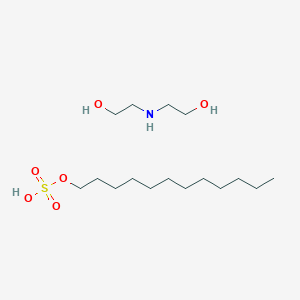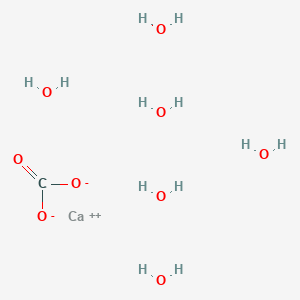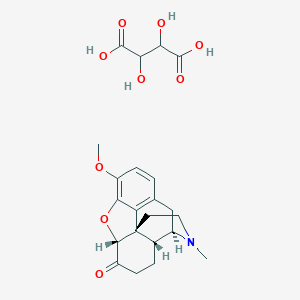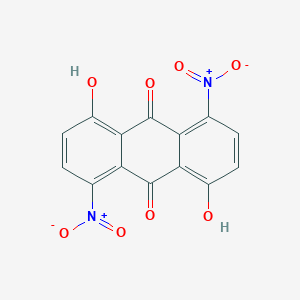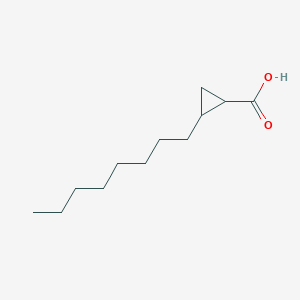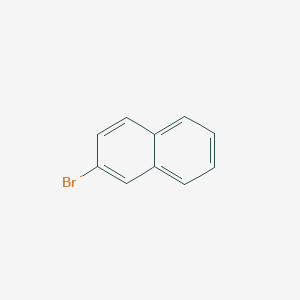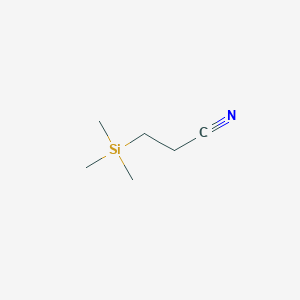
2-Cyanoethyltrimethylsilane
Übersicht
Beschreibung
2-Cyanoethyltrimethylsilane is a chemical compound with the formula C6H13NSi . It contains a total of 20 bonds, including 7 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 triple bond, and 1 nitrile .
Molecular Structure Analysis
The molecule contains a total of 21 atoms, including 13 Hydrogen atoms, 6 Carbon atoms, and 1 Nitrogen atom . It also includes 1 triple bond and 1 nitrile (aliphatic) .Wissenschaftliche Forschungsanwendungen
Application in Chemistry
Specific Scientific Field
The specific scientific field of application for 2-Cyanoethyltrimethylsilane is Chemistry , particularly in the study of σπ Captodative Systems .
Summary of the Application
2-Cyanoethyltrimethylsilane is used in the examination of addition reactions as well as hydrogen abstraction reactions . These compounds exhibit high reactivities in free-radical reactions, demonstrating the existence of the σπ captodative effect .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for 2-Cyanoethyltrimethylsilane are not detailed in the source. However, it is mentioned that the compound is used in the examination of addition reactions as well as hydrogen abstraction reactions .
Results or Outcomes
The results of the study showed that 2-Cyanoethyltrimethylsilane exhibits high reactivities in free-radical reactions . This demonstrates the existence of the σπ captodative effect .
Application in Synthetic Chemistry
Specific Scientific Field
The specific scientific field of application for 2-Cyanoethyltrimethylsilane is Synthetic Chemistry .
Summary of the Application
The application of alkyl and aryl substituted cyanamides, including 2-Cyanoethyltrimethylsilane, in synthetic chemistry has diversified significantly in recent years . They are used in cycloaddition chemistry, aminocyanation reactions, as well as electrophilic cyanide-transfer agents . They also exhibit unique radical and coordination chemistry .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for 2-Cyanoethyltrimethylsilane are not detailed in the source. However, it is mentioned that the compound is used in cycloaddition chemistry, aminocyanation reactions, as well as electrophilic cyanide-transfer agents .
Results or Outcomes
The results of the study showed that 2-Cyanoethyltrimethylsilane exhibits unique radical and coordination chemistry . This demonstrates its potential as a reactive intermediate .
Application in Industrial Coatings
Specific Scientific Field
The specific scientific field of application for 2-Cyanoethyltrimethylsilane is Industrial Coatings .
Summary of the Application
Silanes, including 2-Cyanoethyltrimethylsilane, are used in industrial applications for mineral surface treatment, architectural coatings, water-repellants, and release coatings .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for 2-Cyanoethyltrimethylsilane are not detailed in the source. However, it is mentioned that the compound is used for mineral surface treatment, architectural coatings, water-repellants, and release coatings .
Results or Outcomes
The results of the study showed that 2-Cyanoethyltrimethylsilane can help increase mechanical properties, provide additional crosslinking, improve dispersions, and enhance adhesion between surfaces .
Application in Polymer Chemistry
Specific Scientific Field
The specific scientific field of application for 2-Cyanoethyltrimethylsilane is Polymer Chemistry .
Summary of the Application
2-Cyanoethyltrimethylsilane is used in the synthesis of high-temperature polymers, such as polyimides . Polyimides possess many desirable attributes, so this class of materials has found applications in many technologies .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for 2-Cyanoethyltrimethylsilane are not detailed in the source. However, it is mentioned that the compound is used in the synthesis of high-temperature polymers, such as polyimides .
Results or Outcomes
The results of the study showed that 2-Cyanoethyltrimethylsilane can be used in the synthesis of high-temperature polymers, such as polyimides . These polymers have found applications in many technologies .
Application in Organic Chemistry
Specific Scientific Field
The specific scientific field of application for 2-Cyanoethyltrimethylsilane is Organic Chemistry .
Summary of the Application
2-Cyanoethyltrimethylsilane is used in the formation of trimethylsilyl groups in organic compounds . This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of a molecule . This structural group is characterized by chemical inertness and a large molecular volume, which makes it useful in a number of applications .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for 2-Cyanoethyltrimethylsilane are not detailed in the source. However, it is mentioned that the compound is used in the formation of trimethylsilyl groups in organic compounds .
Results or Outcomes
The results of the study showed that 2-Cyanoethyltrimethylsilane can be used in the formation of trimethylsilyl groups in organic compounds . This group is characterized by chemical inertness and a large molecular volume .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-trimethylsilylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NSi/c1-8(2,3)6-4-5-7/h4,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDJOGCLKUPILB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50499607 | |
| Record name | 3-(Trimethylsilyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50499607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyanoethyltrimethylsilane | |
CAS RN |
18151-32-1 | |
| Record name | 3-(Trimethylsilyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50499607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



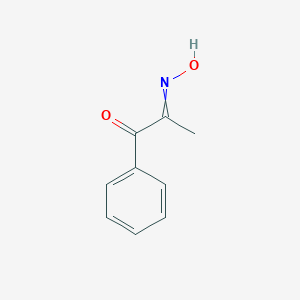
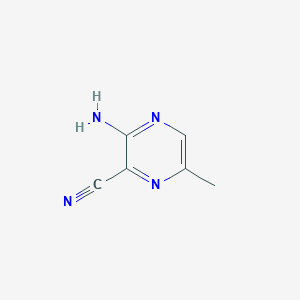
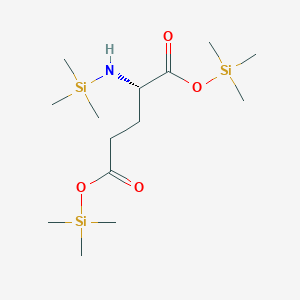
![(5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B93582.png)


